molecular formula C18H21ClN4 B11313641 N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11313641
M. Wt: 328.8 g/mol
InChI Key: AKYBXHYOLNYQFK-UHFFFAOYSA-N
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Description

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as a butyl group, a chlorophenyl group, and two methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3-chlorophenylhydrazine and 3,5-dimethyl-4-nitropyrimidine, under acidic or basic conditions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base like potassium carbonate.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-oxide.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-butyl-2-(3-azidophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine.

Scientific Research Applications

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

  • N-butyl-2-(3-bromophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-butyl-2-(3-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-butyl-2-(3-methylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the compound’s chemical and biological properties, such as solubility, reactivity, and bioactivity. This compound is unique due to the presence of the chlorine atom, which can enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H21ClN4/c1-4-5-9-20-16-10-12(2)21-18-13(3)17(22-23(16)18)14-7-6-8-15(19)11-14/h6-8,10-11,20H,4-5,9H2,1-3H3

InChI Key

AKYBXHYOLNYQFK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=CC=C3)Cl)C)C

Origin of Product

United States

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